Dopamine
Description
Properties
IUPAC Name |
4-(2-aminoethyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFYYTLLBUKUHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
86389-83-5, 62-31-7 (hydrochloride) | |
| Record name | Poly(dopamine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86389-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dopamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022420 | |
| Record name | Dopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dopamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000073 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Freely sol in water; sol in methanol, in hot 95% ethanol, in aq soln of alkali hydroxides; practically insol in petroleum ether, ether, benzene, chloroform, toluene /Hydrochloride/, Freely soluble in water, methanol, and hot 95% ethanol but is practically insoluble in ether, petroleum ether, chloroform, benzene, and toluene., 535 mg/mL | |
| Record name | Dopamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00988 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | DOPAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3068 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dopamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000073 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
4-O-methyldopamine | |
| Record name | DOPAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3068 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Stout prisms | |
CAS No. |
51-61-6, 50444-17-2, 62-31-7 | |
| Record name | Dopamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dopamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenediol, 4-(2-aminoethyl)-, labeled with tritium | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dopamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00988 | |
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| Record name | dopamine | |
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| Record name | Dopamine | |
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| Record name | Dopamine | |
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| Record name | DOPAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | DOPAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3068 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dopamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000073 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
128 °C | |
| Record name | Dopamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00988 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dopamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000073 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dopamine can be synthesized through several methods. One common synthetic route involves the decarboxylation of L-DOPA (L-3,4-dihydroxyphenylalanine) using DOPA decarboxylase . This reaction typically occurs under mild conditions and is catalyzed by the enzyme DOPA decarboxylase.
Industrial Production Methods: In industrial settings, dopamine is often produced through the microbial fermentation of L-tyrosine, followed by enzymatic conversion to L-DOPA and subsequent decarboxylation to dopamine . This method is preferred due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Autoxidation and Reactive Oxygen Species (ROS) Generation
Dopamine autoxidizes spontaneously in aqueous solutions, forming reactive intermediates:
-
Mechanism :
-
Step 1 : Dopamine reacts with molecular oxygen (O₂) to generate dopamine o-quinone (DQ) and superoxide anion (O₂⁻) .
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Step 2 : DQ undergoes intramolecular Michael addition to form aminochrome, which polymerizes into neuromelanin .
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ROS Production : Superoxide decomposes into hydrogen peroxide (H₂O₂) and hydroxyl radicals (·OH), contributing to oxidative stress .
-
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pH Dependence :
pH Rate Constant (s⁻¹) Half-Life 5.6 1.6 × 10⁻⁷ ~7 days 7.4 0.147 4.7 s Acidic pH (e.g., in synaptic vesicles) stabilizes dopamine by slowing cyclization, while neutral pH accelerates autoxidation .
Synthetic Reactions: Azamonardine Formation
Dopamine reacts with resorcinol in microdroplets to form azamonardine, a fluorescent compound:
-
Mechanism :
-
Kinetic Acceleration in Droplets :
Parameter Bulk Solution Microdroplets (r = 36 μm) Half-life (τ₁/₂) 600 s 120 s Acceleration Factor 1× 5× Enhanced reaction rates are attributed to interfacial proton gradients and oxygen availability .
Metal-Catalyzed Oxidation
Iron (Fe³⁺) and copper (Cu²⁺) accelerate dopamine oxidation:
-
Reaction :
-
Neurotoxicity :
Pathophysiological Implications
-
Parkinson’s Disease : Dopamine autoxidation in cytosolic neutral pH generates neurotoxic aminochrome and ROS, linked to neurodegeneration .
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Amphetamine Toxicity : Increased cytosolic dopamine (via DAT/VMAT-2 inhibition) raises autoxidation risk .
This synthesis integrates experimental and computational insights to elucidate dopamine’s reactivity, emphasizing pH, enzymatic regulation, and environmental factors. Data from kinetic studies, quantum chemical calculations, and synthetic chemistry provide a comprehensive framework for understanding its dual roles in biology and industry.
Scientific Research Applications
Neuroscience Research Applications
Dopamine plays a pivotal role in brain function, influencing learning, motivation, and reward systems. Recent studies have highlighted its significance in various neurological conditions:
- Regulation of Behavior : Research from the University of Washington identified two ion channels that regulate dopamine release, potentially leading to new therapies for mental illnesses such as depression and schizophrenia. The study demonstrated how manipulating these channels could enhance cognitive functions and motivation in animal models .
- Influence on Brain Regions : Investigations at MIT revealed that dopamine released in the striatum affects other brain regions, including the motor cortex. This finding is crucial for understanding addiction mechanisms and cognitive functions .
- Movement and Cognition : A study from Harvard Medical School established that slow dopamine release is essential for initiating movement, while rapid release is crucial for reward-seeking behaviors. This distinction helps explain why certain Parkinson’s treatments improve motor symptoms but not cognitive ones .
Pharmacological Applications
Dopamine's influence extends to therapeutic interventions in various medical conditions:
- Cardiovascular Treatments : Dopamine is utilized as a vasostimulant in treating low blood pressure and cardiac arrest. Its administration can enhance renal perfusion and myocardial contractility depending on the dosage .
- Parkinson’s Disease Management : The amino acid precursor L-DOPA effectively crosses the blood-brain barrier and alleviates motor symptoms in Parkinson's patients by replenishing dopamine levels in the brain .
Behavioral Science Applications
Dopamine's role in behavior has been extensively studied, particularly concerning motivation and learning:
- Motivation Assessment : Research has shown that dopamine levels influence how individuals evaluate whether a task is worth the effort. Higher dopamine levels correlate with increased motivation to engage in challenging tasks .
- Addiction Mechanisms : Studies have demonstrated that dopamine is central to the reward pathway associated with addiction. Machine learning approaches are being employed to understand protein interactions related to cocaine dependence, highlighting dopamine's role in addiction treatment strategies .
Case Study 1: Dopamine and Learning Disabilities
A study investigated how manipulating dopamine release patterns could enhance learning capabilities in individuals with learning disabilities. By targeting specific ion channels that govern dopamine release, researchers aim to develop therapies that could improve cognitive function significantly .
Case Study 2: Dopamine’s Role in Social Behavior
Research conducted by Mount Sinai School of Medicine elucidated how dopamine interacts with serotonin during social interactions, revealing that higher dopamine levels are associated with engaging with other humans compared to computers. This study provides insights into how neurotransmitters influence complex social behaviors .
Data Table: Summary of Dopamine Applications
Mechanism of Action
Dopamine exerts its effects by binding to and activating dopamine receptors, which are G-protein-coupled receptors (GPCRs) located on the surface of neurons . There are five main types of dopamine receptors: D1, D2, D3, D4, and D5 . These receptors are involved in various signaling pathways that regulate neuronal activity, hormone release, and other physiological processes . Dopamine’s action is terminated by reuptake into presynaptic neurons and enzymatic degradation by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) .
Comparison with Similar Compounds
Table 1: Functional Comparison of Dopamine and Serotonin
Dopamine vs. Uric Acid
Uric acid, a purine metabolite, is often co-detected with dopamine in biological samples. Unlike dopamine, it lacks neurotransmitter activity but serves as an antioxidant. Voltammetric studies show uric acid oxidizes at +0.4 V, distinct from dopamine’s +0.2 V, allowing simultaneous quantification in clinical settings (e.g., renal failure monitoring) .
Dopamine vs. Dopamine Agonists
Dopamine agonists (e.g., bromocriptine, pergolide) mimic dopamine’s effects but exhibit neuroprotective properties. In MPTP-induced Parkinson’s models, bromocriptine prevents striatal dopamine depletion, whereas endogenous dopamine may exacerbate oxidative stress via autoxidation . Agonists preferentially target D2/D3 receptors, reducing the need for levodopa in early-stage Parkinson’s .
Table 2: Dopamine vs. Dopamine Agonists
Dopamine Analogs and Alpha-Synuclein Modulation
Structurally similar dopamine analogs (e.g., molecules with Tanimoto shape/electrostatic similarity >0.8) modulate alpha-synuclein aggregation, a hallmark of Parkinson’s.
Interaction with Antipsychotics and Stimulants
Antipsychotics (D2 antagonists) and stimulants (dopamine reuptake inhibitors) functionally oppose dopamine’s effects.
Key Research Findings
Biological Activity
Dopamine (DA) is a neurotransmitter that plays a crucial role in various physiological processes, including mood regulation, reward processing, motor control, and cognitive functions. It is synthesized in the brain from the amino acid tyrosine and is primarily produced in the ventral tegmental area (VTA) and the substantia nigra. The biological activity of dopamine is mediated through its interaction with five known dopamine receptors: D1, D2, D3, D4, and D5, which are G protein-coupled receptors involved in numerous signaling pathways.
Reward and Motivation
Dopamine is often described as the "feel-good" neurotransmitter due to its significant role in the brain's reward circuitry. It facilitates motivation and reinforcement learning by signaling pleasure or reward when an action leads to a positive outcome. Research indicates that dopamine release is associated with both the anticipation of rewards and the experience of pleasure itself .
Motor Control
In addition to its role in reward, dopamine is critical for regulating voluntary movement. The dopaminergic system's dysfunction is linked to motor disorders such as Parkinson's disease (PD), where there is a marked reduction of dopamine in the nigrostriatal pathway . This deficiency leads to symptoms such as tremors, rigidity, and bradykinesia.
Cognitive Functions
Dopamine also influences cognitive processes, including attention, working memory, and decision-making. Variations in dopamine receptor genotypes can affect cognitive performance and physical activity levels . For example, individuals with certain DRD2 variants exhibit different levels of physical activity based on their dopaminergic signaling capacity.
Synthesis and Release
Dopamine is synthesized from L-tyrosine through a series of enzymatic reactions involving tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AADC). Once synthesized, dopamine is packaged into vesicles by the vesicular monoamine transporter 2 (VMAT2) before being released into the synaptic cleft upon neuronal stimulation .
Receptor Interaction
Dopamine exerts its effects by binding to specific receptors located on postsynaptic neurons. The activation of D1-like receptors (D1 and D5) generally stimulates adenylyl cyclase activity, increasing cyclic AMP levels, while D2-like receptors (D2, D3, and D4) typically inhibit adenylyl cyclase activity . This differential receptor signaling contributes to the diverse physiological effects of dopamine.
Dopamine's Role in Music Perception
A study explored how pharmacological manipulation of dopamine affects musical experiences. Participants were administered either a dopamine precursor (levodopa), a dopamine antagonist (risperidone), or a placebo while listening to music. Results indicated that enhancing dopaminergic activity increased positive emotional responses to music, suggesting that dopamine modulates reward experiences beyond traditional stimuli .
Decision-Making Thresholds
Research has shown that dopamine regulates decision thresholds during reinforcement learning tasks. For instance, administration of dopaminergic agents influenced response rates and decision-making processes in both animal models and human subjects. These findings highlight dopamine's role not only in motivation but also in cognitive flexibility during learning .
Neuroanatomical Insights
Recent studies utilizing advanced imaging techniques have revealed how dopamine influences brain activity across various regions. For example, MIT researchers discovered that dopamine released from the striatum significantly affects both nearby and distant cortical areas involved in motor control and emotional processing . This underscores the extensive influence of dopaminergic signaling throughout the brain.
Dopamine Receptor Genotypes and Their Effects
| Gene | Variant | Allele | Effect on Dopaminergic System | Effect on Dopamine Synaptic Levels |
|---|---|---|---|---|
| COMT | rs4680 | Met | Slower metabolism of dopamine | Higher |
| DRD1 | rs265981 | Met | Lower DRD1 expression | Lower |
| DRD2 | rs6275 | Met | Lower DRD2 expression; less inhibitory feedback | Higher |
| DRD3 | rs6280 | Gly | Higher binding affinity; lower transmission | Lower |
This table summarizes how different genetic variants influence the dopaminergic system's functionality and overall synaptic levels of dopamine.
Q & A
Basic Research Questions
Q. What are the standard methodologies for quantifying extracellular dopamine release in vivo?
- Methodological Answer : Use microdialysis coupled with high-performance liquid chromatography and electrochemical detection (HPLC-ECD) to measure dopamine concentrations in specific brain regions . For real-time monitoring, fast-scan cyclic voltammetry (FSCV) provides sub-second temporal resolution, particularly useful for studying phasic dopamine signaling during behavioral tasks .
Q. How should researchers design experiments to investigate dopamine’s role in cognitive control?
- Methodological Answer : Employ randomized, double-blind, placebo-controlled, within-subjects designs with acute dopamine precursor depletion (e.g., administering α-methyl-p-tyrosine to inhibit tyrosine hydroxylase). Pair this with behavioral tasks (e.g., Stroop or flanker tests) and electrophysiological recordings (e.g., event-related potentials, ERPs) to assess conflict resolution and error monitoring .
Q. What techniques are recommended for structural analysis of dopamine and its derivatives?
- Methodological Answer : Single-crystal X-ray diffraction and solid-state NMR are critical for resolving dopamine’s conformational states and intermolecular interactions in salt forms. For example, hydrogen-bonding patterns in dopamine hydrochloride can be mapped to understand packing behavior in crystalline structures .
Advanced Research Questions
Q. How can researchers resolve contradictions in dopamine’s dual pro- and anti-inflammatory roles in immune regulation?
- Methodological Answer : Address variability by:
- Standardizing experimental models : Use human-derived immune cells instead of rodent models to reduce species-specific receptor expression biases .
- Controlling receptor subtype activation : Apply selective D1-like (e.g., SKF-38393) or D2-like (e.g., quinpirole) agonists/antagonists to isolate signaling pathways .
- Contextualizing dopamine concentration : Low nanomolar ranges (mimicking physiological levels) often suppress inflammation, while micromolar ranges (pathological conditions) exacerbate it .
Q. What strategies enable the development of subtype-selective dopamine receptor agonists for therapeutic targeting?
- Methodological Answer : Leverage high-resolution crystal structures (e.g., D4 dopamine receptor bound to nemonapride at 1.95 Å resolution) for computational docking screens. Iteratively refine candidate compounds using:
- Free energy perturbation (FEP) calculations to predict binding affinities.
- Functional assays (e.g., cAMP accumulation for D1-like receptors; β-arrestin recruitment for D2-like receptors) to validate selectivity .
Q. How can multimodal imaging resolve dopamine’s role in prefrontal cortex (PFC) network synchronization?
- Methodological Answer : Combine positron emission tomography (PET) with [¹¹C]raclopride for dopamine receptor availability and functional MRI (fMRI) to assess PFC-thalamus connectivity during executive tasks. For example, dopamine D2/3 receptor density in the caudate correlates with inferior frontal gyrus activation during working memory tasks .
Q. What statistical approaches are robust for analyzing null results in dopamine depletion studies?
- Methodological Answer : Use Bayesian hypothesis testing to quantify evidence for the null (e.g., "dopamine depletion does not affect ERPs"). Complement this with exploratory factor analysis to identify latent variables (e.g., individual differences in baseline dopamine synthesis capacity) that may mask effects .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
